

chlorobutanol hemihydrate storage conditions stability

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Compound Focus: Chlorobutanol Hemihydrate

CAS No.: 6001-64-5

Cat. No.: S1492008

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Chemical Identification and Properties

Table 1: Basic Physicochemical Properties of Chlorobutanol Hemihydrate

Property	Details
CAS Number	6001-64-5 [1] [2] [3]
Molecular Formula	$C_4H_7Cl_3O \cdot \frac{1}{2}H_2O$ [1] [3]
Molecular Weight	186.46 g/mol [1] [3]
Appearance	White to almost white crystalline powder or chunks [1] [2]
Melting Point	75-79 °C [2] [3]
Boiling Point	167 °C [2] [3]
Water Solubility	Slightly soluble [2]
Primary Use	Pharmaceutical preservative and stabilizer [4] [2] [3]

Storage Conditions and Stability

Adherence to proper storage conditions is critical for maintaining the stability and efficacy of **chlorobutanol hemihydrate**.

Table 2: Storage Conditions and Stability Guidelines

Parameter	Recommended Condition	Notes & Rationale
Recommended Storage Temperature	Store in a cool place, e.g., 4°C or -20°C for long-term storage [1] [3].	Stable under recommended storage conditions. Elevated temperatures may degrade the compound [1].
Container & Environment	Keep in a tightly closed container in a dry and well-ventilated place [1].	Protects from moisture and contamination. Opened containers must be carefully resealed [1].
Incompatible Materials	Oxidizing agents, Reducing agents, Water [1].	Avoid contact to prevent hazardous reactions [1].

Evidence of Stabilizing Effect in Formulations

Independent research has demonstrated that chlorobutanol can significantly enhance the stability of complex pharmaceuticals. An accelerated stability study on various oxytocin injections found that **chlorobutanol showed a remarkable stabilizing effect on oxytocin** during forced degradation studies at high temperatures (80°C) [4]. This suggests that beyond its preservative function, **chlorobutanol hemihydrate** can play a direct role in protecting the active pharmaceutical ingredient from degradation, which is crucial for ensuring drug potency, especially in challenging supply chain environments [4].

Safe Handling and Accidental Release Protocols

Personal Protective Equipment (PPE)

- **Eye Protection:** Use a face shield and safety glasses tested to approved standards (e.g., EN 166) [1].
- **Skin Protection:** Wear protective gloves and a complete chemical suit. Use proper glove removal technique to avoid skin contact [1].
- **Respiratory Protection:** In poorly ventilated areas, use appropriate respiratory equipment if a risk assessment indicates the need [1].

First Aid Measures

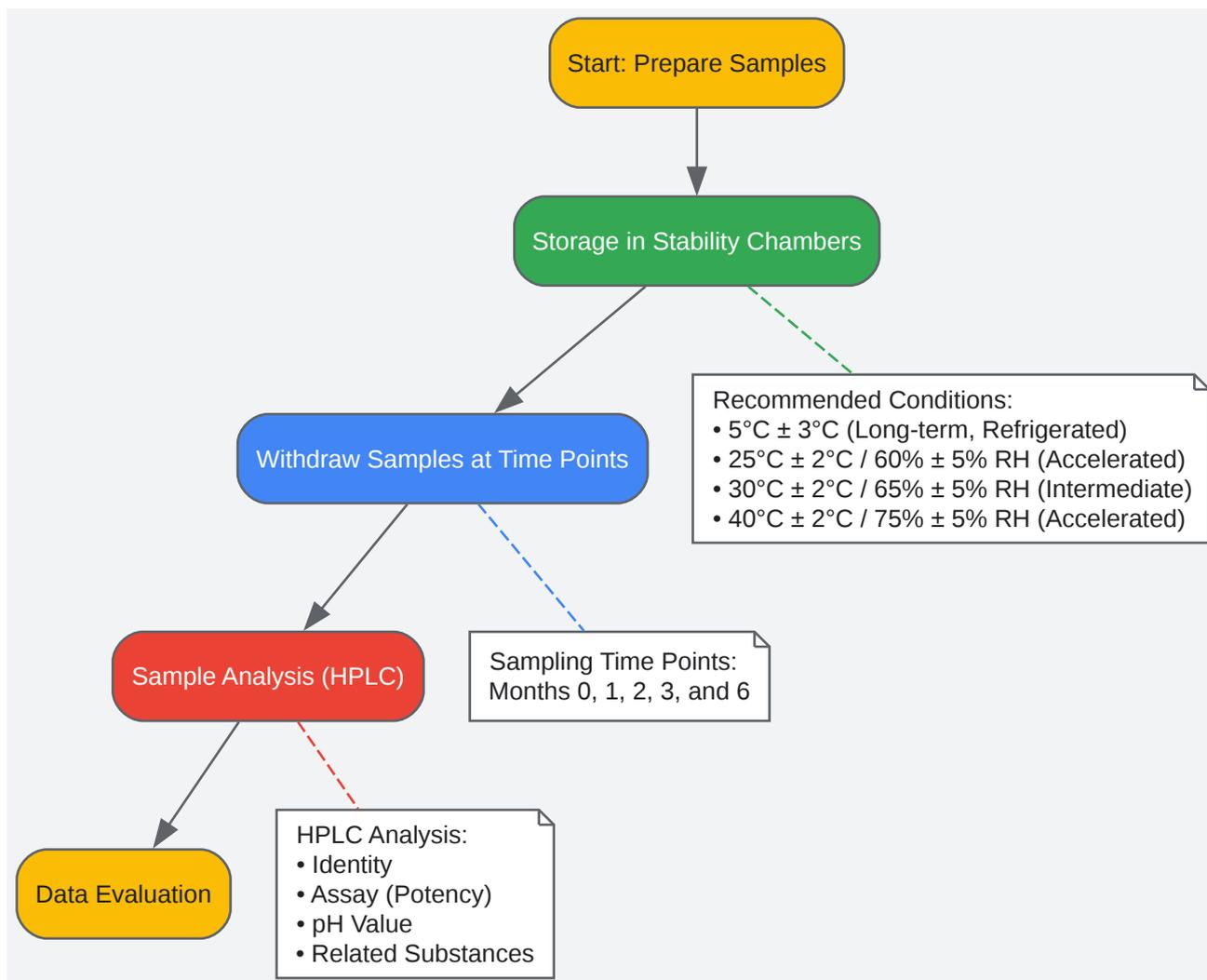
- **Inhalation:** Move person to fresh air. Consult a physician [1].
- **Skin Contact:** Wash off with soap and plenty of water. Consult a physician [1].
- **Eye Contact:** Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician [1].
- **Ingestion:** Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician [1].

Accidental Release Measures

- Wear appropriate personal protective equipment.
- Avoid breathing vapors.
- Soak up spillage with inert absorbent material.
- Dispose of as hazardous waste. Do not let the product enter drains [1].

Experimental Protocol: Stability Assessment

This protocol outlines a methodology based on ICH/WHO guidelines for accelerated stability testing, as used in independent evaluations of oxytocin formulations containing chlorobutanol [4].



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Title: Workflow for Accelerated Stability Testing

Procedure:

- **Sample Preparation:** Obtain or manufacture the formulation containing **chlorobutanol hemihydrate**. Ensure samples are in their final primary packaging (e.g., vials).
- **Storage:** Place samples in stability chambers set to different conditions as outlined in the diagram above. These conditions simulate long-term and stress environments [4].
- **Sampling:** Withdraw samples from the chambers at predetermined time points (e.g., 0, 1, 2, 3, and 6 months) [4].
- **Analysis:** Analyze the samples using validated methods. High-Performance Liquid Chromatography (HPLC) is the standard technique.
 - **HPLC Method (Example):**
 - **System:** Agilent Infinity 1260 II or equivalent.

- **Mobile Phase:** Gradient system with Mobile Phase A (0.1 M NaH₂PO₄ buffer) and Mobile Phase B (Acetonitrile: Water 1:1 v/v).
- **Gradient:** 0 min (30% B) → 10 min (40% B) → 17.5 min (65% B) → 20.5 min (65% B) → 23.5 min (30% B) → 26 min (30% B).
- **Flow Rate:** 1.0 mL/min [4].
- **Data Evaluation:** Assess the data for changes in assay (content), formation of degradation products, and physical properties. Compare results against pharmacopoeial specifications (e.g., USP).

Key Considerations and Limitations

- **Data Gaps:** Publicly available, independent data on the long-term stability of **chlorobutanol hemihydrate** itself under various conditions is limited. The stabilizing effect noted is from its use in a specific formulation (oxytocin injection) [4].
- **Formulation Specificity:** The performance of **chlorobutanol hemihydrate** as a stabilizer and preservative can be influenced by the entire formulation matrix, including pH, the presence of other excipients, and the primary drug substance.
- **Regulatory Compliance:** For drug development, all stability studies must be designed and documented in accordance with the relevant ICH guidelines (Q1A-Q1F) and other regional regulatory requirements [4].

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